molecular formula C74H108N24O19S B12051988 Bombesin,4-L-tyrosine-

Bombesin,4-L-tyrosine-

Cat. No.: B12051988
M. Wt: 1669.9 g/mol
InChI Key: QORXQELQSJVKIL-XLSKZGPMSA-N
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Description

Bombesin,4-L-tyrosine- is an analog of bombesin, a 14-amino acid neurohormone polypeptide first isolated from the skin of the European frog Bombina bombina . The strategic incorporation of a tyrosine residue facilitates radiolabeling for advanced in vitro and in vivo studies, making it a critical tool for probing the gastrin-releasing peptide receptor (GRPR) . This peptide operates through high-affinity binding to G-protein-coupled bombesin receptors, primarily the GRPR (BB2) subtype . Receptor activation triggers a phospholipase C-mediated signaling cascade, generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC) . This pathway regulates diverse physiological processes, including the release of gastrointestinal hormones and the modulation of neuronal activity . The primary research value of Bombesin,4-L-tyrosine- lies in oncology. The GRPR is significantly overexpressed in a range of human cancers—including prostate, breast, lung, and pancreatic cancers—where it often functions as an autocrine growth factor . Consequently, this analog is a promising candidate for developing novel molecular imaging agents and targeted radiotherapeutics. Its modifiable structure allows conjugation to chelators for radiometals like 64 Cu, enabling non-invasive visualization and quantification of GRPR-positive tumors via Positron Emission Tomography (PET) . Researchers also utilize receptor-specific bombesin analogs to explore fundamental cellular processes such as mitogenesis and the tyrosine phosphorylation of cytoskeletal proteins like paxillin .

Properties

Molecular Formula

C74H108N24O19S

Molecular Weight

1669.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C74H108N24O19S/c1-36(2)26-50(70(114)91-45(62(78)106)23-25-118-6)95-71(115)53(29-41-32-81-35-86-41)89-60(105)34-85-73(117)61(37(3)4)98-63(107)38(5)87-69(113)52(28-40-31-83-44-11-8-7-10-43(40)44)97-68(112)49(18-21-56(76)101)94-72(116)54(30-57(77)102)90-59(104)33-84-64(108)51(27-39-13-15-42(99)16-14-39)96-65(109)46(12-9-24-82-74(79)80)92-67(111)48(17-20-55(75)100)93-66(110)47-19-22-58(103)88-47/h7-8,10-11,13-16,31-32,35-38,45-54,61,83,99H,9,12,17-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,117)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,114)(H,92,111)(H,93,110)(H,94,116)(H,95,115)(H,96,109)(H,97,112)(H,98,107)(H4,79,80,82)/t38-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1

InChI Key

QORXQELQSJVKIL-XLSKZGPMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5

Origin of Product

United States

Preparation Methods

Resin Selection and Amino Acid Assembly

Studies uniformly employ Rink Amide resin for C-terminal amidation, with a standard substitution range of 0.4–0.7 mmol/g. The sequence DOTA-Pro-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ exemplifies the incorporation of 4-L-tyrosine during chain elongation. Coupling reactions utilize hydroxybenzotriazole (HOBt) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) activators in dimethylformamide (DMF), with 20% piperidine for Fmoc deprotection.

Table 1: Representative SPPS Conditions for Bombesin Analogues

ComponentSpecificationSource
ResinRink Amide MBHA (0.6 mmol/g)
ActivatorHBTU/HOBt (4:1 molar ratio)
Coupling Time60–90 minutes per residue
Deprotection Agent20% Piperidine in DMF

Strategic Incorporation of DOTA Chelators

For radiolabeling applications, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is conjugated at the N-terminus via on-resin coupling. Source details a protocol where 6 equivalents of DOTA-tris(tBu)-ester are activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA), achieving >95% coupling efficiency within 4 hours. This step is critical for subsequent metallation with diagnostic isotopes like ⁶⁴Cu or ⁶⁸Ga.

Purification and Quality Control

Crude peptide mixtures undergo reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate Bombesin,4-L-tyrosine- from deletion sequences and side products.

Gradient Optimization for Peptide Isolation

Source reports using a Macherey-Nagel Nucleodur C18 column (250 × 4.6 mm, 5 µm) with a 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient (5%–50% over 30 minutes) at 1 mL/min. Under these conditions, Bombesin,4-L-tyrosine- elutes at 14.54 minutes, achieving baseline separation from impurities. Preparative-scale purifications employ wider columns (21 × 250 mm) with fraction collection triggered by UV absorbance at 220 nm.

Table 2: HPLC Parameters Across Studies

StudyColumnGradientRetention Time (min)Purity Post-Purification
Zorbax SB-C1810%–40% ACN in 20 min13.61≥95%
Nucleodur C185%–50% ACN in 30 min14.5498%
Jupiter C420%–60% ACN in 45 min12.9797%

Mass Spectrometric Confirmation

Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) verify molecular weight integrity. For DOTA-conjugated Bombesin,4-L-tyrosine-, observed masses align with theoretical calculations (e.g., 2042.28 Da for C₉₆H₁₅₄N₂₈O₂₈S₂). Discrepancies >0.1 Da trigger reanalysis, ensuring batch consistency.

Radiolabeling and Conjugation Techniques

Post-synthetic modifications enable the use of Bombesin,4-L-tyrosine- in targeted radiotherapy and imaging.

Isotope Incorporation Strategies

Copper-64 and gallium-68 labeling follows established protocols:

  • Chelation : Incubate 50 µg peptide with ⁶⁴CuCl₂ (200 MBq) in 0.1 M ammonium acetate (pH 5.5) at 95°C for 30 minutes.

  • Purification : Centrifugal filtration (30 kDa cutoff) removes unbound isotopes, yielding radiochemical purity >98%.

Table 3: Radiolabeling Efficiency by Isotope

IsotopeSpecific Activity (GBq/µmol)Labeling Efficiency (%)Source
⁶⁴Cu25–3098.2 ± 1.1
⁶⁸Ga15–2095.4 ± 2.3
¹¹¹In10–1289.7 ± 3.8

Stability Assessment

Labeled conjugates demonstrate >90% stability in human serum over 24 hours, critical for in vivo applications. Source notes that serum protein binding remains <5%, attributed to the hydrophilic DOTA moiety.

Challenges and Innovations in Synthesis

Tyrosine Oxidation Mitigation

The phenolic hydroxyl group of tyrosine necessitates inert atmosphere handling during SPPS. Studies implement 0.1 M methionine in cleavage cocktails to prevent sulfoxide formation, reducing oxidative byproducts to <2%.

Scalability Considerations

While current methods optimize for milligram-scale research quantities, source demonstrates a 500 mg synthesis using continuous-flow SPPS, achieving 78% yield with comparable purity . This scalability supports translational development.

Chemical Reactions Analysis

Types of Reactions

Bombesin,4-L-tyrosine- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .

Scientific Research Applications

Bombesin,4-L-tyrosine- has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Studied for its role in cellular signaling and receptor interactions.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly for targeting bombesin receptors on cancer cells.

    Industry: Used in the development of diagnostic tools and imaging agents.

Mechanism of Action

Bombesin,4-L-tyrosine- exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors. Upon binding, it activates downstream signaling pathways, including the activation of phospholipase C (PLC), resulting in intracellular calcium changes, the production of diacylglycerol, and the activation of protein kinase C (PKC). These pathways lead to various physiological and biological effects, such as cell proliferation and differentiation .

Comparison with Similar Compounds

Bombesin,4-L-tyrosine- is unique compared to other similar compounds due to its specific structure and receptor affinity. Similar compounds include:

Biological Activity

Bombesin,4-L-tyrosine is a modified form of the naturally occurring neuropeptide bombesin, which is derived from the skin of the European fire-bellied toad (Bombina bombina). This compound has garnered significant interest in biomedical research due to its extensive biological activity, particularly in the fields of gastrointestinal physiology and cancer biology.

Overview of Bombesin

Bombesin is a 14-amino acid neuropeptide that plays a crucial role in various physiological processes. It primarily acts as a neurohormone influencing gastrointestinal motility and hormone secretion. The incorporation of L-tyrosine into its structure enhances its biological activity and potential therapeutic applications.

Bombesin,4-L-tyrosine exerts its effects by binding to specific G protein-coupled receptors (GPCRs), leading to increased intracellular calcium levels and activation of protein kinase C (PKC) pathways. This binding triggers various intracellular responses that are critical for cell growth and proliferation .

Key Mechanisms:

  • Mitogenic Activity : Bombesin has been shown to promote cell growth, particularly in murine 3T3 fibroblasts and small cell lung carcinoma cells, through an autocrine loop of growth stimulation .
  • Calcium Mobilization : The compound induces calcium mobilization from intracellular stores, which is essential for various cellular functions .
  • Tyrosine Kinase Activity : Bombesin stimulates tyrosine phosphorylation of specific proteins associated with its receptor, indicating the involvement of tyrosine kinase pathways in its signaling mechanisms .

Biological Activities

The biological activities of bombesin,4-L-tyrosine can be categorized as follows:

  • Gastrointestinal Effects : Increases gastric acid secretion and enhances gastrointestinal motility.
  • Neuroendocrine Modulation : Influences hormone release from neuroendocrine cells.
  • Tumor Biology : Implicated in cancer cell proliferation and metastasis, particularly in lung and prostate cancers.

Research Findings

Recent studies have highlighted the potential therapeutic applications of bombesin analogs, including bombesin,4-L-tyrosine. Below are some notable findings:

StudyFindings
Cell Proliferation Studies Bombesin stimulated [^3H]thymidine incorporation in fibroblast cultures, indicating mitogenic activity .
Cancer Studies In small cell lung carcinoma models, bombesin was shown to enhance tumor growth through autocrine signaling .
Receptor Interaction Studies Bombesin demonstrated specific binding to GPCRs with subsequent activation of downstream signaling pathways .

Applications in Biomedical Research

Bombesin,4-L-tyrosine has several applications in research and clinical settings:

  • Cancer Therapy : Investigated as a potential therapeutic agent for targeting bombesin receptor-expressing tumors.
  • Diagnostic Imaging : Used in radiolabeled forms for imaging tumors that overexpress bombesin receptors.
  • Gastrointestinal Disorders : Explored for its role in treating conditions like irritable bowel syndrome due to its effects on gut motility.

Case Studies

Several case studies have demonstrated the efficacy of bombesin analogs in preclinical models:

  • A study evaluating a bombesin-based hybrid compound showed enhanced cytotoxicity against prostate cancer cell lines compared to traditional treatments .
  • Research on bombesin receptor ligands indicated their effectiveness in modulating inflammatory responses in rheumatoid arthritis models .

Q & A

Basic: What are the best practices for synthesizing Bombesin-4-L-tyrosine conjugates to ensure purity and structural integrity?

Answer:
Synthesis requires precise control of reaction conditions (e.g., pH, temperature) and purification steps. Key steps include:

  • Solid-phase peptide synthesis (SPPS) for Bombesin backbone assembly, followed by selective tyrosine modification at the 4-position .
  • Characterization using HPLC (≥95% purity threshold) and mass spectrometry (MS) to confirm molecular weight and absence of truncated peptides .
  • Structural validation via nuclear magnetic resonance (NMR) to verify regioselective tyrosine modification .
  • Documentation of solvents, reagents (e.g., coupling agents), and protective groups to ensure reproducibility .

Advanced: How can researchers optimize in vitro binding assays for Bombesin-4-L-tyrosine conjugates to account for receptor subtype specificity?

Answer:

  • Receptor subtype selection : Use transfected cell lines expressing human GRP-R, NMB-R, or BRS-3 receptors to isolate target interactions .
  • Competitive binding assays : Include unlabeled Bombesin as a control to quantify displacement curves and calculate IC50 values.
  • Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl) and include protease inhibitors to stabilize conjugates .
  • Data normalization : Account for non-specific binding using scrambled peptide controls and validate with radiolabeled analogs (e.g., ¹²⁵I-Tyr⁴-Bombesin) .

Basic: What analytical techniques are most reliable for confirming the structural identity of Bombesin-4-L-tyrosine derivatives?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Resolves isotopic patterns and confirms exact mass (<5 ppm error) .
  • Circular dichroism (CD) spectroscopy : Detects secondary structural changes post-modification (e.g., α-helix stabilization) .
  • Amino acid analysis (AAA) : Quantifies tyrosine incorporation via hydrolysis and HPLC derivatization .
  • FT-IR spectroscopy : Identifies functional groups (e.g., phenolic -OH in tyrosine) and peptide bond integrity .

Advanced: What strategies are effective in resolving discrepancies in reported binding affinities of Bombesin analogs across different studies?

Answer:

  • Meta-analysis standardization : Use fixed criteria (e.g., IC50 ranges, receptor expression levels) to filter literature data .
  • Cross-validation : Replicate key studies under standardized conditions (e.g., uniform cell lines, assay buffers) .
  • Molecular dynamics simulations : Model ligand-receptor interactions to explain affinity variations due to conformational flexibility .
  • Publication bias assessment : Evaluate whether negative results are underreported, skewing consensus .

Methodological: How should researchers design experiments to investigate the metabolic stability of Bombesin-4-L-tyrosine conjugates in physiological models?

Answer:

  • In vitro models : Use liver microsomes or serum proteases to quantify degradation half-life (t½) .
  • In vivo protocols : Administer conjugates to rodent models and collect plasma at timed intervals for LC-MS/MS analysis .
  • Stabilization strategies : Test D-amino acid substitutions or PEGylation to enhance resistance to enzymatic cleavage .
  • Data reporting : Include negative controls (e.g., unmodified Bombesin) and statistical power analysis to ensure robustness .

Basic: What ethical and data integrity standards apply to studies involving Bombesin-4-L-tyrosine conjugates?

Answer:

  • Ethical compliance : Adhere to institutional review board (IRB) guidelines for animal or human tissue use, including 3R principles (Replacement, Reduction, Refinement) .
  • Data transparency : Publish raw datasets (e.g., binding curves, spectral files) in supplementary materials for independent validation .
  • Conflict of interest disclosure : Declare funding sources or proprietary ties that may influence experimental outcomes .

Advanced: How can computational methods enhance the design of Bombesin-4-L-tyrosine conjugates for targeted drug delivery?

Answer:

  • Structure-activity relationship (SAR) modeling : Predict modifications that enhance tumor receptor targeting while minimizing off-site binding .
  • Docking simulations : Screen conjugate conformations against receptor crystal structures (e.g., GRP-R PDB: 1XMC) to prioritize synthetic targets .
  • Pharmacokinetic modeling : Integrate in vitro stability data to forecast in vivo bioavailability and dosing regimens .

Methodological: What protocols ensure reproducibility when testing Bombesin-4-L-tyrosine conjugates in heterogeneous cell populations?

Answer:

  • Cell line authentication : Use STR profiling to confirm identity and avoid cross-contamination .
  • Batch consistency : Synthesize conjugates in single lots to minimize variability; document storage conditions (e.g., -80°C lyophilized) .
  • Multiplex assays : Combine binding studies with functional readouts (e.g., calcium flux, cAMP levels) to cross-verify results .

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